molecular formula C19H26BNO4 B1271411 Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole-1-carboxylate CAS No. 777061-36-6

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole-1-carboxylate

Cat. No. B1271411
M. Wt: 343.2 g/mol
InChI Key: WPSDWNFTICAMNI-UHFFFAOYSA-N
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Description

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a compound of interest due to its role as an intermediate in the synthesis of various pharmaceuticals. It contains three functional groups: an indoline, a boronate, and a tert-butylcarbonyl group, which contribute to its significance in medicinal chemistry .

Synthesis Analysis

The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves multiple steps, starting from 5-bromoindole as the raw material. The process includes substitution reactions to introduce the boronate and tert-butylcarbonyl groups . Other related compounds, such as tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, are synthesized through similar substitution reactions .

Molecular Structure Analysis

The molecular structure of the compound has been confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, MS, and FT-IR. X-ray single crystal diffraction has been used to determine the crystal structure, which was found to be consistent with the structure optimized by density functional theory (DFT) . The DFT calculations also revealed the presence of stable and unstable conformers .

Chemical Reactions Analysis

The tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is an intermediate that can be used in various chemical reactions to synthesize biologically active compounds. For example, it is a precursor in the synthesis of crizotinib, an anticancer drug .

Physical and Chemical Properties Analysis

The physicochemical properties of the compound have been investigated through DFT, which includes the study of molecular electrostatic potential and frontier molecular orbitals. These studies provide insights into the reactivity and interaction of the molecule with other substances . The crystallographic analysis also contributes to understanding the physical properties, such as the stability of the crystal structure and the presence of hydrogen bonding in the solid state .

Scientific Research Applications

  • Scientific Field : Chemistry, specifically organic synthesis .
  • Summary of the Application : Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate in the synthesis of 1H-indazole derivatives . Indazole derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . They also have applications in agriculture, energy, and other fields due to their insecticidal, weeding, and photoelectric activities .
  • Methods of Application or Experimental Procedures : The compound is synthesized through two substitution reactions . The structure is confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR) and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, and mass spectrometry (MS) . The single crystal structure is determined by X-ray diffraction .
  • Results or Outcomes : The results of comparing the density functional theory (DFT) calculated value with the X-ray diffraction value show that the optimized molecular structure is consistent with the single crystal structure determined experimentally . The DFT calculations found 98.28% stable conformers and 1.72% unstable conformers .

Safety And Hazards

The compound is classified as a combustible solid . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-11-10-13-12-14(8-9-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSDWNFTICAMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373841
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole-1-carboxylate

CAS RN

777061-36-6
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1 carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Craig, L Gao, I Lee, T Gray… - Journal of Medicinal …, 2012 - ACS Publications
This report describes the design and application of several distinct gold-containing indoles as anticancer agents. When used individually, all gold-bearing compounds display cytostatic …
Number of citations: 51 pubs.acs.org
JH Delcamp - 2010 - search.proquest.com
Sequential transformations in a single reaction have the potential to dramatically increase efficiency with respect to resources, time, and number of steps to access key intermediates. …
Number of citations: 3 search.proquest.com
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com

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